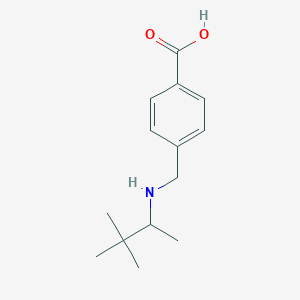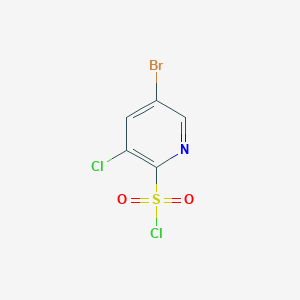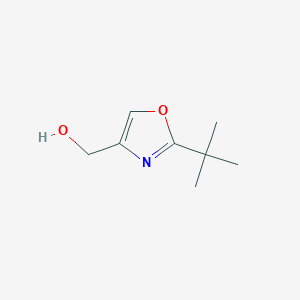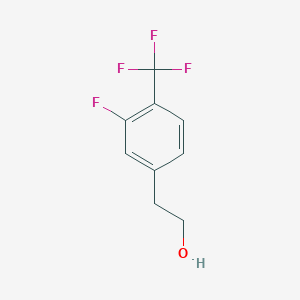
Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-” is a chemical compound with the molecular formula C9H8F4O and a molecular weight of 208.15 g/mol. It is related to other compounds such as 3-Fluoro-4-(trifluoromethyl)benzoic acid and Benzeneethanol, 3-(trifluoromethyl)- .
Molecular Structure Analysis
The molecular structure of “Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-” consists of a benzene ring with a trifluoromethyl group (-CF3) and a fluoro group (-F) attached, along with an ethanol group (-CH2CH2OH) .Physical And Chemical Properties Analysis
“Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-” has a predicted density of 1.321±0.06 g/cm3 and a predicted boiling point of 222.0±35.0 °C .Applications De Recherche Scientifique
1. Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives, which may include Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Results or Outcomes : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Organic Synthesis
- Application Summary : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . They have been successfully utilized in C–F bond activation in a CF3 group .
3. FDA-Approved Drugs
- Application Summary : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the US Food and Drug Administration (FDA) over the last 20 years . These drugs have been found to exhibit numerous pharmacological activities .
- Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
4. Organic Compounds in Agrochemical, Pharmaceutical, and Functional Materials Fields
- Application Summary : Organic compounds containing fluorine, including trifluoromethyl groups, have made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .
- Results or Outcomes : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
5. Conversion of Aliphatic Alcohols
- Application Summary : Trifluoromethyl ethers have been used in the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers . This procedure is particularly applicable to primary alcohols .
6. Synthesis of More Complex Fluorinated Compounds
- Application Summary : α-Trifluoromethylstyrene derivatives, which may include Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Methods of Application : These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2’-type substitution, cationic S N 1’-type substitution .
Safety And Hazards
When handling “Benzeneethanol, 3-fluoro-4-(trifluoromethyl)-”, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. It should be kept away from heat, sparks, open flames, and hot surfaces .
Propriétés
IUPAC Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5,14H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAIIWIJJRTLNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneethanol, 3-fluoro-4-(trifluoromethyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

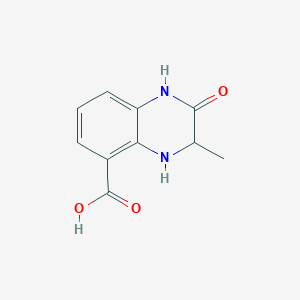
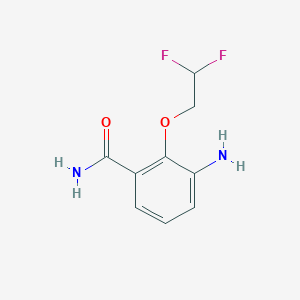
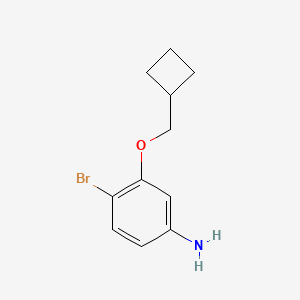
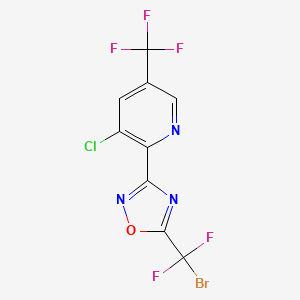
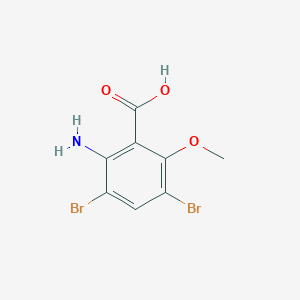
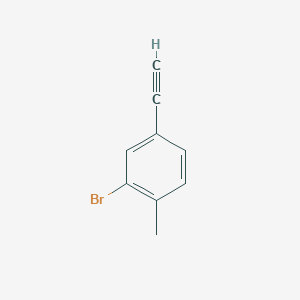
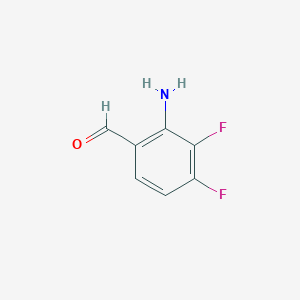
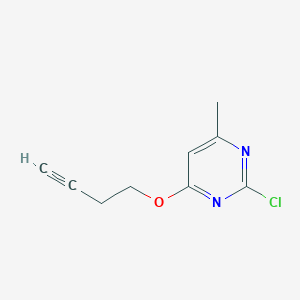
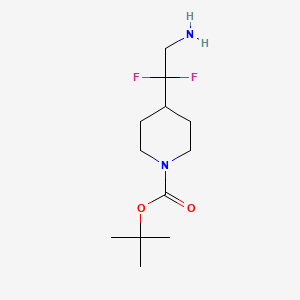
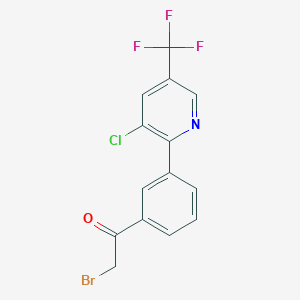
![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)
